Mais-glu

Description

Mais-glu, chemically known as Miglitol, is a synthetic derivative of 1-deoxynojirimycin, classified as an α-glucosidase inhibitor. It is clinically used to manage type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia .

Propriétés

Numéro CAS |

128553-04-8 |

|---|---|

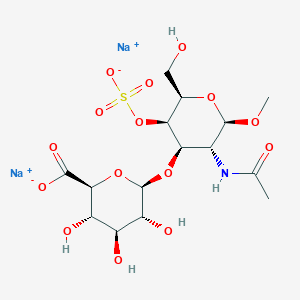

Formule moléculaire |

C15H23NNa2O15S |

Poids moléculaire |

535.4 g/mol |

Nom IUPAC |

disodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H25NO15S.2Na/c1-4(18)16-6-11(10(31-32(24,25)26)5(3-17)28-14(6)27-2)29-15-9(21)7(19)8(20)12(30-15)13(22)23;;/h5-12,14-15,17,19-21H,3H2,1-2H3,(H,16,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t5-,6-,7+,8+,9-,10+,11-,12+,14-,15-;;/m1../s1 |

Clé InChI |

VFJHIBOVYWZXEM-ZFSBJESCSA-L |

SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+].[Na+] |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |

Synonymes |

MAIS-Glu methyl 2-acetamido-2-deoxy-3-O-(beta-glucopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mais-glu typically involves multiple steps. The process begins with the protection of hydroxyl groups on the sugar molecules to prevent unwanted reactions. This is followed by the introduction of the acetamido group and the glucopyranosyluronic acid moiety. The final step involves the sulfonation of the galactopyranoside.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, filtration, and chromatography are crucial to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Mais-glu can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into different functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Mais-glu has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

Industry: The compound can be used in the production of biodegradable materials and as a component in various formulations.

Mécanisme D'action

The mechanism of action of Mais-glu involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Mechanism of Action

Miglitol targets α-glucosidase enzymes in the small intestine, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This mechanism reduces glucose absorption, thereby lowering postprandial blood glucose levels .

Structural and Functional Comparison with Acarbose

Acarbose, another α-glucosidase inhibitor, shares Miglitol’s therapeutic goal but differs structurally. Acarbose is an oligosaccharide derivative, whereas Miglitol is a pseudomonosaccharide. This structural difference impacts pharmacokinetics:

- Acarbose : Minimal systemic absorption, acting locally in the gut.

- Miglitol : Partial systemic absorption (50–100%), with renal excretion.

Both drugs exhibit similar efficacy in reducing postprandial glucose, but Miglitol’s absorption profile may contribute to fewer drug interactions .

Table 1: Miglitol vs. Acarbose

| Parameter | Miglitol | Acarbose |

|---|---|---|

| Class | Pseudomonosaccharide | Oligosaccharide |

| Absorption | Partially systemic (50–100%) | Minimal (<2%) |

| Dosing | 25–100 mg TID | 25–100 mg TID |

| Side Effects | Flatulence, diarrhea | Flatulence, abdominal distension |

| Drug Interactions | Low (limited CYP450 involvement) | High (interacts with digestive enzymes) |

Functional Comparison with Semaglutide (GLP-1 Agonist)

Semaglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist, represents a mechanistically distinct class of antidiabetic agents. Unlike Miglitol, which targets digestion, semaglutide enhances insulin secretion, suppresses glucagon, and slows gastric emptying .

Table 2: Miglitol vs. Semaglutide

| Parameter | Miglitol | Semaglutide |

|---|---|---|

| Mechanism | α-Glucosidase inhibition | GLP-1 receptor agonism |

| Administration | Oral | Subcutaneous/口服 |

| HbA1c Reduction | 0.5–1.0% | 1.5–2.0% |

| Weight Effect | Neutral | Promotes weight loss (≥5% body weight) |

| Cardiovascular Risk | Neutral | Reduces major adverse CV events |

Semaglutide’s superior glycemic control and cardiovascular benefits position it as a first-line therapy for patients with obesity or cardiovascular comorbidities. However, its cost and injection-based administration limit accessibility compared to Miglitol .

Key Challenges:

- Miglitol : Scalability of enantioselective steps.

- Semaglutide : Complexity of post-translational modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.